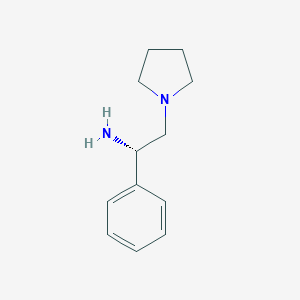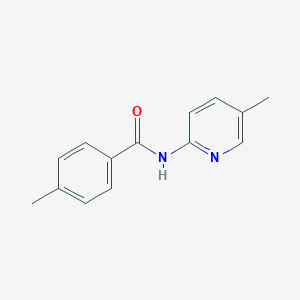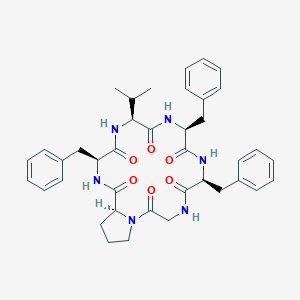
Cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl), also known as cyclo-(GPVPAF), is a cyclic peptide that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. This peptide is composed of six amino acids and has a unique cyclic structure that offers several advantages over linear peptides.
Wirkmechanismus
The mechanism of action of Cyclo-(GPVPAF) is not fully understood, but it is believed to interact with various cellular targets to exert its biological effects. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, as well as inhibit the growth of pathogenic microorganisms.
Biochemische Und Physiologische Effekte
Cyclo-(GPVPAF) has been shown to exhibit several biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of pro-inflammatory cytokines, and the enhancement of antioxidant enzymes. It has also been shown to promote wound healing and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Cyclo-(GPVPAF) is its cyclic structure, which offers greater stability and resistance to proteolytic degradation compared to linear peptides. This makes it an ideal candidate for use in various lab experiments. However, the synthesis of cyclic peptides can be challenging and time-consuming, which can be a limitation in some cases.
Zukünftige Richtungen
There are several future directions for the research on Cyclo-(GPVPAF). One area of interest is the development of novel drug delivery systems for this peptide, which could enhance its therapeutic efficacy and reduce potential side effects. Another direction is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, Cyclo-(GPVPAF) is a promising cyclic peptide that has demonstrated significant therapeutic potential in various disease conditions. Its unique structure and biological properties make it an attractive candidate for further research and development.
Synthesemethoden
Cyclo-(GPVPAF) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cyclization of the peptide using a suitable coupling agent. The resulting cyclic peptide can be purified using high-performance liquid chromatography (HPLC) and characterized using various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Cyclo-(GPVPAF) has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of infectious diseases, inflammatory disorders, and oxidative stress-related conditions.
Eigenschaften
CAS-Nummer |
144838-26-6 |
|---|---|
Produktname |
Cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl) |
Molekularformel |
C39H46N6O6 |
Molekulargewicht |
694.8 g/mol |
IUPAC-Name |
(6S,9S,12S,15S,18S)-6,9,15-tribenzyl-12-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C39H46N6O6/c1-25(2)34-39(51)43-30(22-27-15-8-4-9-16-27)36(48)41-29(21-26-13-6-3-7-14-26)35(47)40-24-33(46)45-20-12-19-32(45)38(50)42-31(37(49)44-34)23-28-17-10-5-11-18-28/h3-11,13-18,25,29-32,34H,12,19-24H2,1-2H3,(H,40,47)(H,41,48)(H,42,50)(H,43,51)(H,44,49)/t29-,30-,31-,32-,34-/m0/s1 |
InChI-Schlüssel |
ICFMHQOZABXAMR-JOBLXHLTSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
SMILES |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Kanonische SMILES |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Synonyme |
CGPPVPP cyclo(Gly-Pro-Phe-Val-Phe-Phe) cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Chlorophenyl)(phenyl)methyl]piperazine](/img/structure/B138238.png)
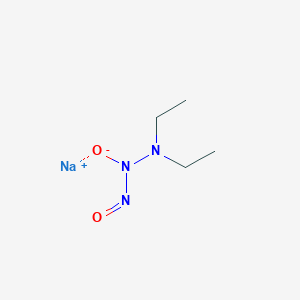
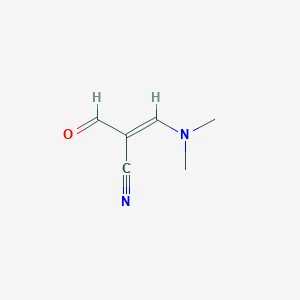
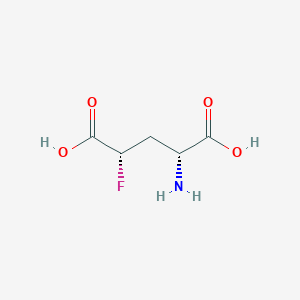
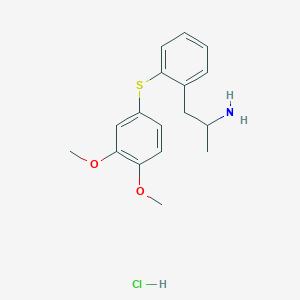
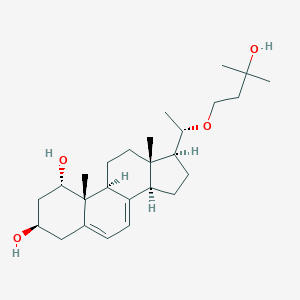
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)
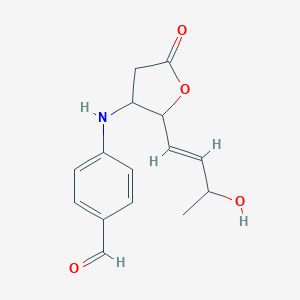
![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)
